molecular formula C7H5ClN4S B15068709 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1236970-11-8

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B15068709
CAS No.: 1236970-11-8
M. Wt: 212.66 g/mol
InChI Key: CYBJRYIFCYZLSC-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted pyridinyl-thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The thiadiazole ring and chloropyridinyl group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the thiadiazole ring and the chloropyridinyl group, which imparts specific chemical and biological properties

Properties

CAS No.

1236970-11-8

Molecular Formula

C7H5ClN4S

Molecular Weight

212.66 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5ClN4S/c8-5-3-4(1-2-10-5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

CYBJRYIFCYZLSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C2=NSC(=N2)N)Cl

Origin of Product

United States

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